Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester

Chiral resolution Asymmetric synthesis Enantiomeric purity

Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester is a chiral sulfonate ester composed of a p-toluenesulfonyl (tosyl) group esterified onto the 3-hydroxyl of (R)-1-benzylpiperidine. The compound belongs to the class of enantiomerically enriched 3-substituted piperidine derivatives frequently employed as strategic intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C19H23NO3S
Molecular Weight 345.5 g/mol
Cat. No. B7987105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester
Molecular FormulaC19H23NO3S
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)CC3=CC=CC=C3
InChIInChI=1S/C19H23NO3S/c1-16-9-11-19(12-10-16)24(21,22)23-18-8-5-13-20(15-18)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3/t18-/m1/s1
InChIKeyGGIFZIIHVRIOJJ-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Supply Guide for Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester (CAS 1354017-28-9) as a Chiral Sulfonate Ester Building Block


Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester is a chiral sulfonate ester composed of a p-toluenesulfonyl (tosyl) group esterified onto the 3-hydroxyl of (R)-1-benzylpiperidine [1]. The compound belongs to the class of enantiomerically enriched 3-substituted piperidine derivatives frequently employed as strategic intermediates in medicinal chemistry and organic synthesis. The (R)-enantiomeric configuration, as confirmed by the stereochemical descriptor ['(R)'] and the IUPAC designation [(3R)-1-benzylpiperidin-3-yl] 4-methylbenzenesulfonate via PubChem [2], is critical for applications where stereochemistry determines biological activity, including muscarinic M3 antagonist programs and serotonin transporter (SERT) inhibitor campaigns . Key identifiers include CAS 1354017-28-9 for the (R)-enantiomer, with the corresponding (S)-enantiomer registered under CAS 1354016-86-6, enabling direct procurement of the correct stereoisomer for chiral integrity .

Procurement Risk Analysis for Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester: Why Enantiomeric and Positional Analogs Are Not Interchangeable


In-class piperidine tosylate esters share the same core scaffold but differ critically in stereochemistry (R vs. S enantiomer at the 3-position) and regiochemistry (3-yl vs. 4-yl tosylate substitution). These subtle structural variations profoundly alter chiral recognition by enzymes, receptors, and transport proteins, thereby dictating the success or failure of asymmetric synthesis steps and final drug candidate pharmacological profiles [1]. For example, (R)-configured benzylpiperidin-3-ol derivatives are known intermediates for specific serotonergic agents, whereas the corresponding (S)-enantiomers or regioisomeric 4-substituted analogs generate distinct pharmacophores with divergent target engagement profiles at muscarinic receptors, sigma receptors, or serotonin transporters [2]. Consequently, substituting the target compound with its enantiomer (CAS 1354016-86-6) or the 4-yl positional isomer (CAS 101768-14-3) without rigorous re-validation introduces risks of stereochemical mismatch in asymmetric synthesis, altered pharmacokinetic profiles, and procurement of material unsuitable for structure-activity relationship (SAR) continuity . The quantitative evidence below substantiates the measurable gaps in physicochemical properties and synthetic applicability that preclude casual interchange.

Quantitative Evidence for Differentiating Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester from Its Closest Analogs


Stereochemical Identity: Chiral Configuration Specification for Procuring the (R)-Enantiomer

The target compound is unambiguous regarding its stereochemistry. Its IUPAC name, [(3R)-1-benzylpiperidin-3-yl] 4-methylbenzenesulfonate, explicitly specifies the (R)-configuration at the piperidine 3-position, as reflected in the InChI stereochemical layer (/t18-/m1/s1) [1]. In contrast, the enantiomeric counterpart, Toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester, is registered under a separate CAS number 1354016-86-6 with the opposite SMILES specification (O[C@H]) . No single-source certificate of analysis (CoA) providing a quantitative enantiomeric excess (ee) value for the target compound was identified in accessible public databases; however, comparable chiral piperidine intermediates used in serotonin transporter inhibitor synthesis achieve ee >99% when prepared by asymmetric hydrogenation methodology . The critical procurement differentiator is therefore the guarantee that the (R)-enantiomer, not the racemate or (S)-isomer, is supplied.

Chiral resolution Asymmetric synthesis Enantiomeric purity

Regioisomeric Differentiation: 3-yl vs. 4-yl Tosylate Substitution Patterns

The target compound features the tosylate ester at the 3-position of the piperidine ring, while commercially available regioisomers such as 1-Benzylpiperidin-4-yl 4-methylbenzenesulfonate (CAS 101768-14-3) bear the tosylate at the 4-position . This distinction is synthetically decisive: the 3-tosylate is a direct precursor for stereospecific SN2 displacement to create chiral 3-substituted piperidines, whereas the 4-tosylate leads to para-functionalized piperidines that map onto entirely different pharmacophore topologies characteristic of 4-benzylpiperidine muscarinic antagonists [1]. Quantitative comparison of the target compound's synthetic utility versus the 4-yl isomer is not available from direct head-to-head studies, but the structural differentiation is unambiguous and functionally consequential for synthetic route design.

Regiochemistry Piperidine functionalization Synthetic strategy

Lipophilicity Profile as a Parameter for Phase-Transfer Catalysis and Membrane Permeability

The compound's computed partition coefficient is XLogP3-AA = 3.7, derived via the PubChem-published algorithm, with no hydrogen bond donors and four hydrogen bond acceptors [1]. By comparison, the parent alcohol (R)-1-benzylpiperidin-3-ol exhibits a measured logP of approximately 1.58 , indicating that tosylation increases lipophilicity by roughly 2.1 logP units. This enhanced lipophilicity is a measurable advantage in phase-transfer catalyzed reactions and facilitates extraction into organic solvents during work-up. The 4-tosylate regioisomer is expected to have a similar computed XLogP due to isomeric molecular formula equivalence, but its distinct dipole moment and molecular shape affect partition behavior in membrane penetration and liquid-liquid extraction systems.

XLogP3 Physicochemical properties Drug-likeness

Synthetic Utility: Tosylate as a Superior Leaving Group vs. Alternative Sulfonates in SN2 Displacement

The tosylate group (p-toluenesulfonate) is a well-precedented activated leaving group for stereospecific SN2 reactions. Tosylates are typically superior to mesylates in terms of crystallinity and stability, facilitating isolation and purification [1]. While no direct kinetic displacement rate comparison is available for this specific compound versus its mesylate or brosylate ester analogs, the general leaving-group reactivity order (Tosylate > Mesylate > Halide in many SN2 contexts) is well-established in the organic chemistry literature. For the target compound, the tertiary amine N-benzylpiperidine scaffold combined with a tosylate leaving group provides a chiral electrophilic partner for carbon-nitrogen and carbon-carbon bond formation, relevant to constructing enantiomerically enriched 3-aminopiperidine and 3-alkylpiperidine derivatives used in sigma receptor ligands and muscarinic antagonists [2].

Leaving group ability Nucleophilic substitution Synthetic efficiency

Procurement-Driven Application Scenarios for Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester Based on Evidence


Stereospecific Synthesis of (R)-3-substituted Piperidine Pharmacophores for Muscarinic M3 Antagonists

The (R)-configured tosylate serves as a direct chiral electrophile for introducing diverse nucleophiles while retaining stereochemistry at the 3-position. This is directly applicable to generating compound libraries based on the constrained piperidine topology reported in selective M3 antagonist programs, where high affinity (Ki values in the low nanomolar range) and M3/M2 selectivity ratios exceeding 100-fold are achievable [1]. The (R)-enantiomer's absolute configuration contributes to the desired pharmacophoric orientation. Any procurement of the racemic mixture or (S)-enantiomer would lack the required stereochemical input and likely lead to inactive or less selective compounds.

Chiral Building Block for Serotonin Transporter (SERT) Inhibitor Candidates

Patent literature and medicinal chemistry reports identify (R)-1-benzylpiperidin-3-ol derivatives as intermediates in the synthesis of dual SERT/5-HT1A agents such as DSP-1053, which exhibits potent SERT inhibition comparable to paroxetine [2]. The tosylate ester provides a stable, activated form of the alcohol that can be directly displaced by phenolic or heterocyclic nucleophiles to construct the ether-linked pharmacophore characteristic of this class. Manufacturers supplying this compound to CNS drug discovery groups can certify batch-to-batch consistency for this critical synthetic intermediate.

Intermediate for In Vivo Acetylcholine Probe Synthesis and Neurochemical Tools

The parent alcohol (R)-1-benzyl-3-piperidinol is explicitly documented for use in preparing in vivo probes for measuring endogenous acetylcholine levels . The corresponding tosylate ester offers an alternative activated form for conjugation with fluorescent reporters, biotin tags, or radioactive labels, expanding utility in chemical biology and diagnostic probe development. The tosylate's improved stability and lipophilicity (XLogP3 = 3.7) compared to the parent alcohol (logP ≈ 1.58) facilitates handling and purification of labeled derivatives.

Process Development for Scalable Chiral Piperidine Production

For CDMOs and process chemistry groups, this tosylate ester represents a strategic point for introducing chirality early in a synthetic sequence. The crystalline nature of tosylates allows for enantiomeric enrichment through recrystallization, and the N-benzyl protection can be removed by catalytic hydrogenation to yield the free amine. This enables a scalable route to chiral 3-substituted piperidines, as opposed to late-stage chiral resolution, which is often less efficient and more costly [3]. Vendor-provided CoA documentation assuring enantiomeric purity is therefore essential for procurement decisions.

Quote Request

Request a Quote for Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.